![molecular formula C4H3NOS B150998 2-Thiazolecarboxaldehyde CAS No. 10200-59-6](/img/structure/B150998.png)
2-Thiazolecarboxaldehyde
Overview
Description
2-Thiazolecarboxaldehyde is a thiazole aldehyde derivative . It has an empirical formula of C4H3NOS and a molecular weight of 113.14 . It is used as a reactant in various syntheses .
Synthesis Analysis
2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied using electrospray ionization mass spectrometry (ESI-MS) .
Molecular Structure Analysis
The molecular structure of 2-Thiazolecarboxaldehyde consists of a thiazole ring attached to a formyl group . The SMILES string representation of the molecule is O=Cc1nccs1 .
Chemical Reactions Analysis
2-Thiazolecarboxaldehyde is used as a reactant in the synthesis of various compounds. For instance, it is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity . It is also used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .
Physical And Chemical Properties Analysis
2-Thiazolecarboxaldehyde is a liquid at room temperature . It has a refractive index of 1.574 at 20°C . The boiling point is 61-63 °C at 15 mmHg , and the density is 1.288 g/mL at 25 °C . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of Benzothiazine N-acylhydrazones
2-Thiazolecarboxaldehyde is used in the synthesis of benzothiazine N-acylhydrazones, which exhibit potential antinociceptive and anti-inflammatory activities. This application highlights its role in developing therapeutic agents for pain and inflammation management .
Preparation of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters
This compound serves as a reactant in creating thiazole-2-yl-(amino)methylphosphonate diethyl esters, which are valuable intermediates in organic synthesis and could have further applications in medicinal chemistry .
Formation of Imino Esters
By reacting with L-leucine t-butyl ester hydrochloride, 2-Thiazolecarboxaldehyde is involved in the formation of imino esters, which are significant in the synthesis of various organic compounds .
Building Block for Taxane Analogs
It is also utilized as a building block for taxane analogs, which are important in the study and development of new drugs, particularly in the field of oncology .
Baylis–Hillman Reaction
2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction is significant in organic chemistry for creating new carbon-carbon bonds and has been studied using electrospray ionization mass spectrometry (ESI-MS) .
Safety and Hazards
2-Thiazolecarboxaldehyde is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that this compound is a reactive derivative of thiazole aldehyde .
Mode of Action
2-Thiazolecarboxaldehyde undergoes a Baylis–Hillman reaction with methyl acrylate. This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), a common catalyst used in organic synthesis
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 1288 g/mL at 25 °C These physical properties may influence its absorption and distribution within the body
Result of Action
It’s known that the compound is a useful building block for taxane analogs . Taxanes are a class of drugs commonly used in cancer treatment, suggesting that 2-Thiazolecarboxaldehyde may have potential applications in medicinal chemistry.
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
properties
IUPAC Name |
1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFNNUASMWGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370565 | |
Record name | 2-Thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolecarboxaldehyde | |
CAS RN |
10200-59-6 | |
Record name | 2-Thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Thiazolecarboxaldehyde interact with DNA, and what are the implications of this interaction?
A1: Research suggests that 2-Thiazolecarboxaldehyde demonstrates a binding affinity for calf-thymus DNA (CT-DNA). [] This interaction appears to involve the thiazole ring of the compound, suggesting a binding mechanism distinct from typical intercalation. [] While the exact downstream effects require further investigation, this binding affinity highlights the potential of 2-Thiazolecarboxaldehyde and its derivatives as DNA-targeting molecules for various applications.
Q2: Can 2-Thiazolecarboxaldehyde be used to synthesize complex molecules, and what role does asymmetric catalysis play in this process?
A2: Yes, 2-Thiazolecarboxaldehyde serves as a valuable building block in synthesizing complex molecules, particularly N-acylpyrrolidines. [] A key step involves a [3+2] cycloaddition reaction with methyl acrylate, where 2-Thiazolecarboxaldehyde reacts with L-leucine tert-butyl ester hydrochloride to form an imino ester. [] Asymmetric catalysis, facilitated by a silver acetate complex and a cinchona alkaloid like hydroquinine, is crucial in this step. [] This process enables the formation of specific stereoisomers with high enantiomeric control, highlighting the importance of asymmetric catalysis in achieving desired product selectivity and purity.
Q3: What spectroscopic techniques are useful for characterizing 2-Thiazolecarboxaldehyde and its derivatives?
A3: A combination of spectroscopic methods is typically employed for the comprehensive characterization of 2-Thiazolecarboxaldehyde and its derivatives. These include: * X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and overall molecular conformation. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and purity of the compound. [] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon backbone of the molecule.* Elemental Analysis: This method confirms the elemental composition, ensuring the synthesized compound matches the expected molecular formula. []* UV-Vis Spectroscopy: This technique is particularly useful for studying the interaction of 2-Thiazolecarboxaldehyde derivatives with DNA and RNA by analyzing changes in absorbance patterns. []
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